molecular formula C8H15NO3 B12878080 Ethyl (2-methyloxolan-2-yl)carbamate CAS No. 61807-48-5

Ethyl (2-methyloxolan-2-yl)carbamate

Cat. No.: B12878080
CAS No.: 61807-48-5
M. Wt: 173.21 g/mol
InChI Key: GZSWUYDDIZOTRZ-UHFFFAOYSA-N
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Description

Ethyl (2-methyltetrahydrofuran-2-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is particularly interesting due to its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and an ethyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methyltetrahydrofuran-2-yl)carbamate typically involves the reaction of 2-methyltetrahydrofuran with ethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. Common catalysts include tertiary amines or metal complexes. The reaction can be represented as follows:

2-Methyltetrahydrofuran+Ethyl isocyanateEthyl (2-methyltetrahydrofuran-2-yl)carbamate\text{2-Methyltetrahydrofuran} + \text{Ethyl isocyanate} \rightarrow \text{Ethyl (2-methyltetrahydrofuran-2-yl)carbamate} 2-Methyltetrahydrofuran+Ethyl isocyanate→Ethyl (2-methyltetrahydrofuran-2-yl)carbamate

Industrial Production Methods

In industrial settings, the production of ethyl (2-methyltetrahydrofuran-2-yl)carbamate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Ethyl (2-methyltetrahydrofuran-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (2-methyltetrahydrofuran-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.

Comparison with Similar Compounds

Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can be compared with other carbamates such as methyl carbamate and phenyl carbamate. While all these compounds share the carbamate functional group, their unique substituents confer different chemical and physical properties. For instance:

    Methyl carbamate: Simpler structure, often used as a starting material in organic synthesis.

    Phenyl carbamate: Contains an aromatic ring, which can enhance its stability and reactivity in certain reactions.

The uniqueness of ethyl (2-methyltetrahydrofuran-2-yl)carbamate lies in its tetrahydrofuran ring, which imparts specific steric and electronic effects, making it suitable for specialized applications in research and industry.

Properties

CAS No.

61807-48-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl N-(2-methyloxolan-2-yl)carbamate

InChI

InChI=1S/C8H15NO3/c1-3-11-7(10)9-8(2)5-4-6-12-8/h3-6H2,1-2H3,(H,9,10)

InChI Key

GZSWUYDDIZOTRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(CCCO1)C

Origin of Product

United States

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